molecular formula C18H14N2O B12461076 2-{[(E)-naphthalen-1-ylmethylidene]amino}benzamide

2-{[(E)-naphthalen-1-ylmethylidene]amino}benzamide

Cat. No.: B12461076
M. Wt: 274.3 g/mol
InChI Key: ZLZLWMOYURNHCW-UHFFFAOYSA-N
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Description

2-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in medicinal chemistry, particularly for their anti-inflammatory, analgesic, and antimicrobial properties . This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a benzamide moiety, which is an amide derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZAMIDE typically involves the condensation of naphthaldehyde with 2-aminobenzamide. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZAMIDE is unique due to its specific structural features, such as the presence of both a naphthalene ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylideneamino)benzamide

InChI

InChI=1S/C18H14N2O/c19-18(21)16-10-3-4-11-17(16)20-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H2,19,21)

InChI Key

ZLZLWMOYURNHCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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